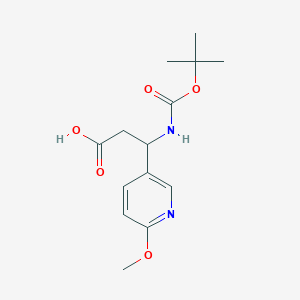

Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid

Description

Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an S-configured stereocenter, a propionic acid backbone, and a 6-methoxy-substituted pyridyl ring at the β-position. This compound is widely utilized in peptide synthesis as a building block, where the Boc group safeguards the amino functionality during coupling reactions. The 6-methoxy-3-pyridyl substituent introduces unique electronic and steric properties, distinguishing it from phenyl- or heteroaryl-based analogs .

Properties

IUPAC Name |

3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZLXMQVYNXDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homogeneous Methylation Approach

Based on patent literature, a prominent method involves methylation of amino acid derivatives using methyl sulfate or methylating agents under alkaline conditions. This approach is exemplified in the synthesis of related compounds such as (R)-2-t-butoxycarbonyl amino-3-methoxypropionic acid.

Starting Material: N-Boc-Serine or N-Boc-3-amino-2-hydroxypropionic acid

Reagents: Methyl sulfate or methylating agents

Conditions: Alkaline medium, in phase with water and organic solvents (e.g., THF, DMSO)

Temperature: -20°C to 60°C

Outcome: Methylation at the hydroxyl or amino group to form the methoxy derivative

- Methylation occurs selectively at the hydroxyl group to form the methoxy substituent.

- The reaction often employs phase transfer catalysis or homogeneous conditions to improve efficiency.

- The process yields high purity intermediates suitable for subsequent coupling steps.

Peptide Coupling and Protecting Group Strategy

The amino acid backbone is protected with Boc groups, and the heterocyclic pyridyl moiety is introduced via nucleophilic substitution or coupling reactions:

Example: Coupling of Boc-protected amino acid with 6-methoxy-3-pyridyl derivatives

Reagents: Carbodiimides (e.g., EDC, DCC), HOBt or HOAt as coupling additives

Solvent: DMF, DCM, or THF

Conditions: Room temperature, inert atmosphere

Outcome: Formation of amide bonds linking the pyridyl group to the amino acid backbone

Stereoselective Synthesis

The stereochemistry at the amino acid center is maintained via chiral starting materials or stereoselective reactions, such as asymmetric hydrogenation or chiral auxiliaries. For example, the (S)-enantiomer is prepared from chiral precursors like S-isoserine derivatives, employing stereoselective methylation and amidation.

Alternative Routes via Intermediates

- Use of protected amino acids such as N-Boc-3-amino-2-hydroxypropionic acid, which undergoes methylation, amidation, and heterocyclic substitution.

- Methylation of amino acids with methyl sulfate or methyl iodide under basic conditions, followed by coupling with pyridyl derivatives.

Representative Data Tables

| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | N-Boc-Serine | Methyl sulfate, NaOH | Water/THF | -20°C to 60°C | 81.5% | Selective methylation at hydroxyl |

| 2 | Boc-protected amino acid | EDC, HOBt | DMF | Room temp | 70-85% | Amide bond formation with pyridyl derivative |

| 3 | Methylated amino acid | Pyridyl derivative | DCM/DMF | Room temp | 60-75% | Coupling to form the final compound |

Research Findings and Perspectives

- Efficiency and Selectivity: Homogeneous methylation reactions under controlled basic conditions have demonstrated high selectivity for hydroxyl groups, minimizing side reactions.

- Stereochemical Control: Use of chiral starting materials like S-isoserine ensures the stereochemistry of the final product, critical for biological activity.

- Scalability: The methods involving methyl sulfate and carbodiimide coupling are scalable, suitable for pharmaceutical-grade synthesis.

- Environmental and Safety Considerations: Methyl sulfate and carbodiimides require careful handling due to toxicity; alternative greener methylating agents and coupling reagents are under investigation.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-hydroxy-3-pyridyl derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is a versatile compound with applications in pharmaceutical and biochemical research . Its primary applications are in peptide synthesis, drug development, biochemical research, medicinal chemistry, and academic research .

Scientific Research Applications

- Peptide Synthesis Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid serves as a building block in synthesizing peptides, especially in the pharmaceutical industry where peptides are used as therapeutic agents .

- Drug Development This compound is significant in developing new drugs, particularly those targeting neurological disorders, because of its structural similarities to neurotransmitters .

- Biochemical Research Researchers use Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid to study protein interactions and enzyme activities, helping to unravel complex biological processes .

- Medicinal Chemistry Its unique properties make it a valuable candidate for designing novel compounds with improved efficacy and reduced side effects in drug formulations .

- Academic Research This compound is frequently used in academic laboratories for studies, including those focused on organic synthesis and chemical biology, providing insights into molecular behavior .

Mechanism of Action

The mechanism of action of Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include:

Boc-(R)-3-amino-3-(4-methoxyphenyl)propionic acid (CAS 500788-87-4): Features an R-configuration and a 4-methoxyphenyl substituent .

Boc-(S)-3-Amino-3-(2-furyl)-propionic acid (CAS 1217736-81-6): Substitutes the pyridyl group with a furan ring .

(S)-3-(Boc-amino)-3-phenylpropionic acid (CAS 103365-47-5): Lacks heteroatoms, with a simple phenyl substituent .

3-(Boc-amino)-3-(3-methoxyphenyl)propionic acid (PubChem CID 2734591): Contains a 3-methoxyphenyl group, altering substituent position .

Structural and Electronic Differences

Physicochemical Properties

Commercial Availability and Cost

Biological Activity

Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is a compound of significant interest in biochemical and pharmaceutical research. Its unique structure, featuring a pyridine ring and a protected amino group, positions it as a valuable building block in various applications, particularly in drug development and enzyme interactions.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 250.29 g/mol

- Density : 1.198 g/cm³

- Boiling Point : 455°C at 760 mmHg

The compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and selectivity in chemical reactions, particularly in peptide synthesis and bioconjugation processes.

Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, influencing metabolic pathways crucial for various physiological processes.

- Protein Interactions : It can interact with proteins via hydrogen bonding and π-π interactions due to the presence of the pyridine ring, affecting receptor activity and signal transduction pathways.

- Neurotransmitter Modulation : Research indicates that derivatives of this compound may influence neurotransmitter systems, making it a candidate for studying neurological disorders.

Peptide Synthesis

Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid serves as an essential building block in synthesizing peptides that require specific stereochemistry and functional groups. This precision enhances the efficacy of drug design.

Drug Development

The compound's unique structure has been explored for developing novel therapeutic agents targeting neurological disorders. The pyridine derivatives have shown promising results in preclinical studies related to cognitive enhancement and neuroprotection.

Bioconjugation

Utilized in bioconjugation processes, Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid can link biomolecules to improve drug delivery systems, particularly in targeted therapies for cancer treatment.

Case Studies and Research Findings

- Neuroscience Studies : A study investigating the role of amino acids in neurotransmitter pathways highlighted that compounds similar to Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid could modulate synaptic plasticity, which is crucial for learning and memory functions .

- Enzyme Interaction Analysis : Research demonstrated that Boc-protected amino acids could selectively inhibit certain enzymes involved in metabolic diseases. The binding affinity was assessed through molecular docking studies, showing significant interactions with target proteins .

- Therapeutic Potential : In vivo studies have indicated that derivatives of this compound may reduce symptoms associated with anxiety and depression by modulating neurotransmitter levels .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Boc-(S)-3-amino-4-(6-methoxy-3-pyridyl)butyric acid | Structure | Enhanced neuroprotective effects |

| Boc-(S)-3-amino-2-(6-methoxy-3-pyridyl)propionic acid | Structure | Improved enzyme inhibition profile |

Q & A

Q. What are the key synthetic steps for Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid, and how does the Boc group stabilize the amine during reactions?

The synthesis typically involves:

- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., aqueous NaHCO₃) to prevent unwanted side reactions .

- Coupling the pyridyl moiety : The 6-methoxy-3-pyridyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid derivative of 6-methoxypyridine. Catalytic systems like Pd(PPh₃)₄ and base (e.g., Na₂CO₃) are employed .

- Deprotection and purification : The Boc group is selectively removed under acidic conditions (e.g., TFA in DCM), followed by HPLC or column chromatography to isolate the enantiomerically pure product .

Q. Which analytical methods are optimal for confirming the stereochemistry and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the S-configuration. The methoxy protons (~δ 3.8–4.0 ppm) and pyridyl aromatic signals (δ 7.0–8.5 ppm) provide structural confirmation .

- Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak IA) resolves enantiomers, ensuring >99% enantiomeric excess .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₄H₁₉N₂O₅) and detects impurities .

Advanced Research Questions

Q. How does the 6-methoxy substituent on the pyridyl ring influence reactivity in peptide coupling compared to non-methoxy analogs?

- Electronic Effects : The electron-donating methoxy group increases the electron density of the pyridyl ring, enhancing its nucleophilicity in amide bond formation. This may accelerate coupling rates with carbodiimide reagents (e.g., EDC/HOBt) compared to unsubstituted pyridyl derivatives .

- Steric Considerations : The 6-methoxy group’s position ortho to the coupling site may introduce steric hindrance, requiring optimization of reaction temperatures or solvent systems (e.g., DMF vs. THF) to maintain yields .

Q. What methodological strategies resolve contradictions in reported biological activity data for this compound?

- Control for Solvent Effects : Variations in solvent polarity (e.g., DMSO vs. aqueous buffers) can alter aggregation states. Use dynamic light scattering (DLS) to assess solubility and aggregation .

- Enzyme Assay Optimization : Screen pH (5.0–8.0) and temperature (25–37°C) to identify conditions where the compound’s activity is consistent. For example, the methoxy group’s hydrogen-bonding capacity may exhibit pH-dependent interactions with target enzymes .

- Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding affinities, reducing false positives from assay-specific artifacts .

Q. How does the S-configuration impact the compound’s interactions with biological targets compared to its R-enantiomer?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals that the S-enantiomer aligns better with chiral binding pockets in enzymes (e.g., kinases), achieving lower binding energies due to optimal hydrogen-bonding geometry .

- Pharmacokinetic Profiling : The S-form often exhibits longer half-lives in vivo due to reduced metabolic clearance by esterases, as shown in rat plasma stability assays .

Methodological Notes

- Synthetic Scalability : Automated flash chromatography systems (e.g., Biotage Isolera) improve reproducibility in multi-step syntheses .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS to identify hydrolytic cleavage points (e.g., Boc group or pyridyl linkage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.